molecular formula C10H7Cl2NO2S B158568 7-Chlorothiokynurenic acid CAS No. 135025-56-8

7-Chlorothiokynurenic acid

Cat. No. B158568
M. Wt: 239.68 g/mol
InChI Key: KSCOHHUVHWAXLK-UHFFFAOYSA-N
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Description

7-Chlorothiokynurenic acid is an NMDA receptor antagonist acting at the glycine site . It is more potent than the corresponding kynurenic acid analog . The compound contains a total of 21 atoms: 6 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom .


Molecular Structure Analysis

The molecular formula of 7-Chlorothiokynurenic acid is C10H6ClNO2S . The average mass is 239.678 Da and the monoisotopic mass is 238.980774 Da .

Scientific Research Applications

Neuroprotection and Anticonvulsive Properties

7-Chlorokynurenic acid (7-Cl-KYNA) is known for its neuroprotective and anticonvulsive properties. It acts as an antagonist of the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. Studies have shown that it does not readily penetrate the blood-brain barrier, but its formation and release from astrocytes can occur after peripheral administration of precursors like kynurenine and 4-chlorokynurenine. This has been particularly observed in animals with spontaneously recurring seizures (Wu et al., 2005).

Analytical Chemistry Applications

7-Chlorokynurenic acid (Cl-KYNA) has been used in high-performance liquid chromatography (HPLC) assays. The methodology involves using a triazole-bonded stationary phase column for the elution of KYNA and Cl-KYNA, helping in the evaluation of D-amino acid oxidase activity. This method is significant for researching the treatment of conditions like schizophrenia (Iwasaki et al., 2016).

In Antidepressant Research

7-Chlorokynurenic acid, due to its properties as a NMDA receptor antagonist, has been studied in the context of antidepressant effects. It has shown potential in reversing decreases in sucrose preference and affecting microRNA expressions in the hippocampus, suggesting its involvement in rapid antidepressant mechanisms (Liu et al., 2015).

properties

IUPAC Name

7-chloro-4-sulfanylidene-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-5-1-2-6-7(3-5)12-8(10(13)14)4-9(6)15/h1-4H,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCOHHUVHWAXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=CC2=S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159214
Record name 7-Chlorothiokynurenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorothiokynurenic acid

CAS RN

135025-56-8
Record name 7-Chlorothiokynurenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135025-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chlorothiokynurenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chlorothiokynurenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
J Chen, S Graham, F Moroni, R Simon - Journal of Pharmacology and …, 1993 - ASPET
… The potent glycine antagonist 7 Chlorothiokynurenic acid (7-Cl-Thio-Kyna) was studied in a permanent middle cerebral artery occlusion stroke model in the rat. The compound was …
Number of citations: 68 jpet.aspetjournals.org
PA Heppenstall - Annexe Thesis Digitisation Project 2018 Block 18, 1998 - era.ed.ac.uk
… -3-propanoic acid (MDL 29951), 7-chloro-3- (cyclopropylcarbonyl)-4-hydroxy-2(lH)-quinoline (L701,252), 5,7-dinitroquinaxoline-2,3- dione (MNQX) and 7-chlorothiokynurenic acid (7-…
Number of citations: 2 era.ed.ac.uk
S Zhou, L Xue, X Wang, W Jiang, Y Xue, J Liu, Y He… - …, 2012 - Springer
… In the present study, we used 7-chlorothiokynurenic acid (7-CTKA), an N-methyl-D-aspartate (NMDA) receptor glycine modulatory site antagonist with no rewarding effects, to examine …
Number of citations: 25 link.springer.com
PA Heppenstall, SM Fleetwood-Walker - Brain research, 1997 - Elsevier
… )-indole-3-propanoic acid (MDL 29951), 7-chloro-3-(cyclopropylcarbonyl)-4-hydroxy-2(1H)-quinoline (L701,252), 5,7-dinitroquinaxoline-2,3-dione (MNQX) or 7-chlorothiokynurenic acid …
Number of citations: 20 www.sciencedirect.com
VJ Andaloro, DT Monaghan, TH Rosenquist - Pediatric research, 1998 - nature.com
… acid, 7-chloro-kynurenic acid, and 7-chlorothiokynurenic acid; glutamate site antagonists, CPP, D-AP5, and … 7-Cl-Kyn, 7-chlorokynurenic acid; 7-Cl-Thiokyn, 7-chlorothiokynurenic acid. …
Number of citations: 79 www.nature.com
A RodrÍGuez-Contreras, F Calderón - International journal of …, 1998 - Elsevier
… [19]In this regard, although 7-chlorothiokynurenic acid has been shown to reduce significantly neuronal loss in different brain areas using models of focal and global ischemia,5, 26in …
Number of citations: 8 www.sciencedirect.com
CJ Wierenga, WJ Wadman - Journal of Neurophysiology, 1999 - journals.physiology.org
… A: Recordings were made at −70 mV in the presence of TTX, 6-cyano-7-nitroquinoxalene-2,3-dione (CNQX), and 7-chlorothiokynurenic acid. Events detected with the template …
Number of citations: 50 journals.physiology.org
JQ Lan, J Chen, FR Sharp, RP Simon… - Molecular brain …, 1997 - Elsevier
… Thus, competitive glycine antagonists, such as 7-chlorothiokynurenic acid, may not continuously occupy the glycine site. Finally, pharmacokinetic properties of these agents may also …
Number of citations: 9 www.sciencedirect.com
PD Leeson, LL Iversen - Journal of medicinal chemistry, 1994 - ACS Publications
… In an animal model of stroke, involving occlusion of the middle cerebral artery in rat brain, the systemically administered glycine antagonists 7-chlorothiokynurenic acid (15) and L-…
Number of citations: 423 pubs.acs.org
JW Eichenbaum, A Cinaroglu, KD Eichenbaum… - … of pharmacological and …, 2009 - Elsevier
… 7-chlorothiokynurenic acid, molecular weight 276.13 was kindly provided by Dr. Pelliciari, Department of Chemistry, Technology, and Pharmacology, Perugia, Italy. One microliter of 400 …
Number of citations: 10 www.sciencedirect.com

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